

# hodgkinsine psychotridine activity comparison

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## Compound Focus: Hodgkinsine

CAS No.: 18210-71-4

Cat. No.: S571386

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## Basic Properties at a Glance

Feature	Hodgkinsine	Psychotridine
Chemical Classification	Trimeric pyrrolidinoindoline alkaloid [1]	Pentameric pyrrolidinoindoline alkaloid [2]
Molecular Formula	C <sub>33</sub> H <sub>38</sub> N <sub>6</sub> [1]	C <sub>55</sub> H <sub>62</sub> N <sub>10</sub> [2]
Primary Natural Sources	Plants from the <i>Psychotria</i> genus (e.g., <i>P. colorata</i> , <i>P. lyciiflora</i> ) [1]	Plants from the <i>Psychotria</i> genus (e.g., <i>P. beccarioides</i> , <i>P. oleoides</i> ) [3]
Key Reported Activities	Analgesic, Antiviral, Antibacterial, Antifungal [1]	Analgesic, Cytotoxic, Somatostatin antagonism, Inhibition of platelet aggregation [4] [3]

## Comparison of Biological Activity & Experimental Data

The table below consolidates experimental findings on the analgesic and cytotoxic activities of these two compounds.

Activity/Aspect	Hodgkinsine	Psychotridine
<b>Analgesic Activity</b>	Confirmed in animal models; one of the components responsible for the analgesic effects of <i>Psychotria colorata</i> in traditional medicine [1].	Confirmed in animal models; exhibits dose-dependent reduction of capsaicin-induced pain [4].
<b>Mechanism of Action (Analgesia)</b>	Dual mechanism: <b><math>\mu</math>-opioid receptor agonist</b> and <b>NMDA receptor antagonist</b> [1].	Primarily via <b>NMDA receptor antagonism</b> ; acts via a <b>non-opioid pathway</b> [4] [5].
<b>Cytotoxic Activity</b>	Information not specified in search results.	Shows cytotoxicity against human cancer cell lines (e.g., HTC rat hepatocellular carcinoma cells) [4] [3].
<b>Other Significant Activities</b>	Information not specified in search results.	Inhibits aggregation of human platelets; acts as a functional antagonist of the somatostatin receptor [4] [3].

## Detailed Experimental Evidence

For researchers seeking to replicate or evaluate these studies, here is a deeper dive into the key experiments and their protocols.

- **Mechanism of Action Studies:** The dual mechanism of **Hodgkinsine** was identified through pharmacological studies. Its  **$\mu$ -opioid agonist** activity is similar to that of morphine, while its **NMDA antagonist** activity is comparable to ketamine [1]. For Psychotridine, research specifically rules out opioid activity. The inhibition of capsaicin-induced pain and competitive binding experiments strongly suggest its analgesic effect is mediated by **NMDA receptor blockade** [5].
- **Pain Model Experiments:** The antinociceptive (pain-blocking) profile of **Hodgkinsine** has been evaluated in standard animal pain models [1]. Psychotridine's efficacy was demonstrated using a **capsaicin test** in mice. In this model, capsaicin is injected, and the subsequent pain response (licking/biting) is measured. Psychotridine administered at different doses produced a significant, dose-dependent reduction in this pain behavior [4] [5].
- **Binding Assays:** The action on NMDA receptors for both compounds is supported by radioligand binding studies. These experiments typically involve measuring the test compound's ability to displace

a known radioactively-labeled ligand (like [ $^3\text{H}$ ]MK-801) from the NMDA receptor complex in prepared brain tissue membranes [5].

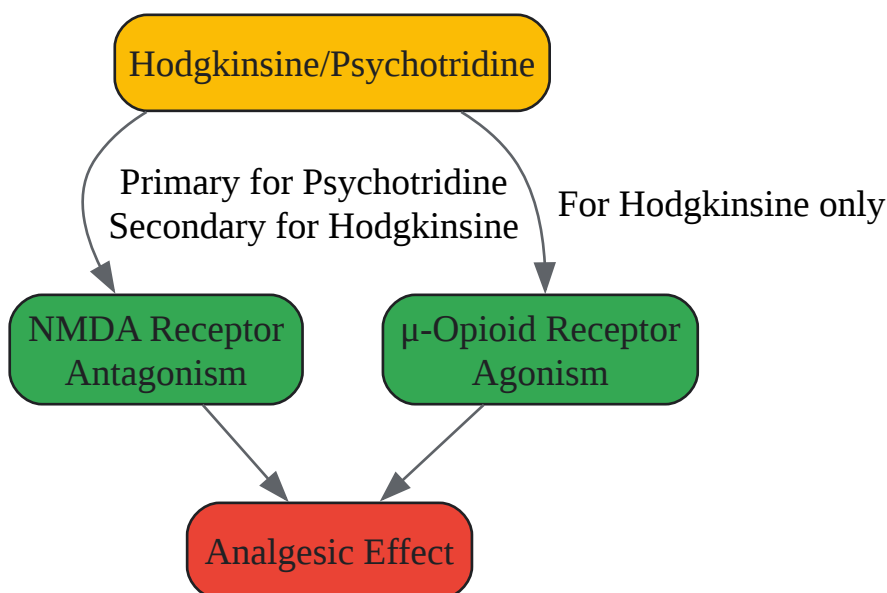
## Key Insights for Researchers

The data suggests distinct profiles for these two alkaloids:

- **Hodgkinsine** presents a promising dual-mechanism approach to pain relief, targeting both the opioid and glutamatergic systems. This is similar to the strategy behind some clinical analgesics like methadone and levorphanol, potentially offering a powerful effect with a different side effect profile compared to pure opioids [1].
- **Psychotridine** offers a non-opioid pathway for analgesia, which is a significant advantage in avoiding opioid-related side effects like dependence and respiratory depression. Its additional cytotoxic and antiplatelet activities make it a multifaceted compound for further investigation in oncology and cardiovascular research [4] [3].

## Research Workflow and Mechanisms

To help visualize the key experimental workflows and mechanisms discussed, the following diagrams outline the process of evaluating natural alkaloids and their primary analgesic actions.



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## Future Research Directions

Current evidence is promising, but several challenges and research gaps remain:

- **Bioavailability and Formulation:** A significant challenge for the clinical application of both compounds is ensuring adequate bioavailability. Research into novel formulation strategies is needed [6].
- **Comprehensive Toxicity Profiles:** More detailed and long-term toxicological studies are essential to evaluate the safety of these alkaloids.
- **In Vivo Efficacy in Chronic Models:** Much of the data comes from acute pain models. Testing their efficacy in models of chronic neuropathic or inflammatory pain would be highly valuable.

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## References

1. - Wikipedia Hodgkinsine [en.wikipedia.org]
2. , a C55H62N10Alkaloid... | Semantic Scholar Psychotridine [semanticscholar.org]
3. | 7 Publications | 220 Citations | Top Authors Psychotridine [scispace.com]
4. Concise Total Synthesis and Stereochemical Assignment of... [pmc.ncbi.nlm.nih.gov]
5. (PDF) Involvement of nmda receptors in the analgesicproperties of... [academia.edu]
6. sciencedirect.com/science/article/pii/S2667137924000201 [sciencedirect.com]

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